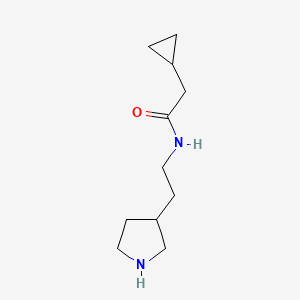

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide

Description

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-cyclopropyl-N-(2-pyrrolidin-3-ylethyl)acetamide |

InChI |

InChI=1S/C11H20N2O/c14-11(7-9-1-2-9)13-6-4-10-3-5-12-8-10/h9-10,12H,1-8H2,(H,13,14) |

InChI Key |

CUKXSPVCFJLJOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)NCCC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide generally involves the following key steps:

Step 1: Synthesis of the Pyrrolidine Intermediate

The pyrrolidine ring is typically constructed or introduced via cyclization of suitable precursors such as 1,4-diamines or by functionalization of preformed pyrrolidine derivatives. The pyrrolidin-3-yl moiety can be prepared using stereoselective methods to control chirality.

Step 2: Preparation of the Cyclopropyl Acetic Acid Derivative

The cyclopropyl group is introduced through cyclopropanation reactions or by using cyclopropyl-substituted acetic acid derivatives or their activated forms (e.g., acid chlorides).

Step 3: Formation of the Amide Bond

The key step is the coupling of the amine group on the pyrrolidine ethyl chain with the cyclopropyl-substituted acetic acid derivative. This is commonly achieved through:

- Activation of the acid as an acid chloride or anhydride.

- Reaction with the amine under controlled conditions (e.g., in the presence of a base such as triethylamine).

- Use of coupling reagents like carbodiimides (e.g., EDC, DCC) or other amide bond-forming agents.

Specific Preparation Methods and Reaction Conditions

Based on literature and related compound syntheses, the following detailed synthetic routes and conditions are typical:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of 1,4-diamine precursors; or use of (S)- or (R)-pyrrolidin-3-yl derivatives | Stereoselective synthesis preferred for enantiopure products |

| 2 | Cyclopropyl acetic acid derivative synthesis | Cyclopropanation of alkenes or use of cyclopropylacetic acid | Purification by distillation or recrystallization |

| 3 | Amide bond formation | Reaction of cyclopropylacetyl chloride with pyrrolidin-3-ylethylamine in presence of base (e.g., triethylamine) or via carbodiimide coupling agents | Solvents: dichloromethane, tetrahydrofuran; Temperature: 0-25 °C |

| 4 | Purification | Chromatography (silica gel column), recrystallization | Ensures high purity and removal of side products |

Example Synthetic Scheme (Hypothetical)

Synthesis of (S)-N-(2-aminoethyl)pyrrolidine:

Starting from (S)-pyrrolidin-3-yl precursor, introduce an ethylamine side chain via reductive amination or nucleophilic substitution.

Preparation of cyclopropylacetyl chloride:

React cyclopropylacetic acid with thionyl chloride (SOCl2) under reflux to form the acid chloride.

-

Add the pyrrolidin-3-ylethylamine to a solution of cyclopropylacetyl chloride in dichloromethane with triethylamine at 0 °C, stirring for several hours to form the amide bond.

-

Wash organic layer with water, dry over anhydrous sodium sulfate, evaporate solvent, and purify product by column chromatography.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Used to confirm the structure, stereochemistry, and purity. Both ^1H and ^13C NMR spectra are recorded.

-

Confirms molecular weight and molecular ion peaks.

-

Identifies characteristic amide bond vibrations (~1650 cm^-1).

High Performance Liquid Chromatography (HPLC):

Assesses purity and separation of enantiomers if applicable.

Research Findings and Notes

The synthesis of related compounds involving pyrrolidin-3-yl acetamides has been reported with high stereochemical control using chiral starting materials or catalysts.

Cyclopropyl groups are introduced to improve metabolic stability and binding affinity in medicinal chemistry applications.

Amide bond formation is typically efficient under mild conditions, but care must be taken to avoid racemization of chiral centers.

Purification techniques such as recrystallization and chromatography are essential for obtaining analytically pure compounds suitable for biological testing.

Summary Table of Preparation Methods

| Preparation Aspect | Details/Conditions | References/Notes |

|---|---|---|

| Pyrrolidine intermediate | Cyclization or functionalization of 1,4-diamines | Stereoselective synthesis needed |

| Cyclopropyl acetic acid | Cyclopropanation or use of cyclopropylacetic acid | Acid chloride formation via SOCl2 |

| Amide coupling | Acid chloride + amine, base (triethylamine), DCM solvent, 0-25 °C | Carbodiimide coupling as alternative |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

| Analytical confirmation | NMR, MS, IR, HPLC | Structural and purity verification |

Chemical Reactions Analysis

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide and related compounds:

Key Observations:

- Cyclopropyl Group : Present in both the target compound and 2e , this group may enhance metabolic stability compared to linear alkyl chains.

- Acetamide Core : Shared across all compounds, the acetamide group enables hydrogen bonding and is a common pharmacophore in drug design.

- Heterocyclic Substitutions : 2e incorporates a triazole and pyridine ring, which likely increase π-π stacking interactions compared to the pyrrolidine in the target compound .

Physicochemical and Spectroscopic Properties

Biological Activity

2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide is a chemical compound with notable biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₈N₂O

- Molecular Weight : Approximately 182.26 g/mol

- Structure : The compound features a cyclopropyl group, a pyrrolidine moiety, and an acetamide functional group.

Research indicates that 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide may interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

- Receptor Binding : The compound may modulate the activity of specific receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The inhibition of COX enzymes could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

Case Studies and Experimental Data

- In Vitro Studies : A study evaluated the biological activity of pyrrolidine derivatives, revealing that modifications to the pyrrolidine structure can enhance antimicrobial efficacy. Similar structural features in 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide suggest it may exhibit comparable activities .

- Selectivity and Efficacy : The selectivity index for related compounds indicates promising therapeutic windows, which could be relevant for 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide as well .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC Values (µg/mL) |

|---|---|---|

| 2-Cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide | Potential anti-inflammatory and antimicrobial effects | Not yet determined |

| Pyrrolidine Derivative A | Antibacterial against E. coli | 4.69 - 22.9 |

| Pyrrolidine Derivative B | Antifungal against C. albicans | 16.69 - 78.23 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropyl-N-(2-(pyrrolidin-3-yl)ethyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of cyclopropanecarboxylic acid derivatives with ethylenediamine analogs, followed by cyclization to form the pyrrolidine moiety .

- Step 2 : Acetylation using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Optimization : Reaction yield and purity depend on temperature control, solvent selection (e.g., ethanol or THF), and catalyst use (e.g., piperidine for imine formation) .

- Key Data : Purity can be verified via HPLC (>95%) and NMR spectroscopy (e.g., δ 1.2–1.4 ppm for cyclopropyl protons) .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Assign peaks for cyclopropyl (¹H: δ 0.8–1.5 ppm; ¹³C: δ 8–12 ppm) and pyrrolidine (¹H: δ 2.5–3.5 ppm) groups .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 237.2) .

- X-ray Crystallography : Resolve steric effects of the cyclopropyl-pyrrolidine interaction .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Assay Design :

- Target Binding : Use fluorescence polarization or SPR to assess affinity for receptors like dopamine D2 or serotonin 5-HT1A .

- Enzyme Inhibition : Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates .

- Controls : Include structurally related analogs (e.g., N-methylpyrrolidine derivatives) to isolate the cyclopropyl group’s role .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclopropyl and pyrrolidine moieties?

- SAR Framework :

- Variants : Synthesize analogs with substituted cyclopropanes (e.g., fluorocyclopropane) or modified pyrrolidine rings (e.g., 3-azabicyclo derivatives) .

- Activity Profiling : Compare binding kinetics (Kd, IC50) across analogs to map pharmacophore requirements .

- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with bioactivity .

Q. What computational strategies predict target interactions for this compound?

- Modeling Workflow :

- Docking : Use AutoDock Vina or Schrödinger Glide to screen against GPCR or kinase libraries .

- MD Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .

- Validation : Cross-validate predictions with experimental mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

- Troubleshooting :

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the pyrrolidine-cyclopropyl linkage .

- Impurity Identification : Use LC-MS/MS to trace byproducts (e.g., oxidation at the pyrrolidine nitrogen) .

- Case Study : In a related acetamide, splitting in ¹H NMR was attributed to rotameric equilibria, resolved via NOESY .

Q. What strategies mitigate low yield in large-scale synthesis?

- Process Chemistry :

- Catalyst Screening : Test palladium or nickel catalysts for Suzuki coupling steps (if applicable) .

- Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or crystallization (e.g., using acetonitrile) .

- Scale-Up Data : Pilot batches (>10 g) often require inert atmospheres (N2) and slow reagent addition to control exotherms .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to address batch-to-batch variability .

- Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling acetamide intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.